5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
Description
5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with a carboxamide group, a thiazole ring, and a chlorine atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-2-1-6(14-7)9(13)12-5-8-11-3-4-15-8/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMWMTLMCAXAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNC(=O)C2=CC=C(O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-chlorofuran-2-carboxylic acid with thiazole-2-methylamine. The reaction is carried out under conditions that facilitate the formation of the carboxamide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring and the carboxamide group are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1,3-thiazol-2-ylmethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-(1,3-thiazol-2-ylmethyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
5-chloro-N-(1,3-thiazol-2-ylmethyl)benzene-2-carboxamide: Benzene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide lies in its combination of a furan ring with a thiazole and carboxamide group, which imparts distinct chemical and biological properties. The presence of the furan ring can enhance the compound’s reactivity and biological activity compared to similar compounds with different heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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